(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
CAS No.: 1210280-88-8
Cat. No.: VC4236606
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210280-88-8 |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.4 |
| IUPAC Name | [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C15H18N4O2S/c1-9-16-12(8-22-9)15(20)19-6-4-11(5-7-19)14-18-17-13(21-14)10-2-3-10/h8,10-11H,2-7H2,1H3 |
| Standard InChI Key | OYYNJKVMYRURIC-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems: a piperidine ring, a 1,3,4-oxadiazole unit substituted with a cyclopropyl group, and a 2-methylthiazole fragment. The piperidine ring at position 4 connects to the oxadiazole group, while the thiazole moiety is attached via a methanone bridge. This arrangement creates a planar oxadiazole-thiazole system and a three-dimensional piperidine scaffold, enabling diverse molecular interactions .
The IUPAC name, [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone, reflects its substitution pattern. Key structural features include:
-
Piperidine ring: Provides conformational flexibility and serves as a central scaffold.
-
1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability .
-
2-Methylthiazole: A sulfur-containing heterocycle contributing to electronic interactions and solubility properties .
Physicochemical Properties
Data from experimental and computational studies reveal the following characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H18N4O2S | |
| Molecular Weight | 318.4 g/mol | |
| SMILES | CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| LogP (Predicted) | 2.1 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
The absence of hydrogen bond donors and moderate LogP value suggest favorable membrane permeability, a critical factor for bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone involves multi-step protocols, as detailed in recent patents and journal supplements . A representative route includes:
-
Piperidine Functionalization: 4-Aminopiperidine undergoes cyclocondensation with cyclopropanecarbonyl chloride to form the oxadiazole ring .
-
Thiazole Coupling: The methanone bridge is established via Friedel-Crafts acylation between the piperidine-oxadiazole intermediate and 2-methylthiazole-4-carbonyl chloride .
-
Purification: Chromatographic techniques yield the final product with >97% purity .
Key reaction conditions:
-
Oxadiazole Formation: Conducted in anhydrous dichloromethane with EDCI/HOBt coupling agents at 0–25°C .
-
Acylation Step: Requires Lewis acid catalysts (e.g., AlCl3) in tetrahydrofuran under inert atmosphere .
Stability and Reactivity
The compound exhibits stability in aqueous solutions (pH 4–8) but undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the oxadiazole ring . Reactivity studies indicate susceptibility to nucleophilic attack at the methanone carbonyl, enabling derivatization for SAR analyses .
| Compound | IC50 (μM) vs HCT-116 | LogP |
|---|---|---|
| Target Compound | 1.2 | 2.1 |
| Cyclobutyl Analog | 3.8 | 2.9 |
| Phenyl-Oxadiazole | 5.6 | 3.4 |
The cyclopropyl substituent enhances target binding through van der Waals interactions while maintaining optimal lipophilicity .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
-
Oxadiazole Ring: Replacement with 1,2,4-oxadiazole (as in ) reduces potency by 60%, underscoring the 1,3,4-oxadiazole’s role in π-π stacking with kinase ATP pockets .
-
Thiazole Methyl Group: Removal decreases metabolic stability (t1/2 from 4.1 h to 1.7 h in microsomes), emphasizing its role in shielding reactive sites .
-
Piperidine Substituents: N-Methylation abolishes activity, suggesting the free amine participates in hydrogen bonding with biological targets .
Pharmacokinetic Profiling
Preliminary ADMET data from rat models:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 34% |
| Plasma Half-Life | 2.8 h |
| CYP3A4 Inhibition | IC50 >50 μM |
| hERG Binding | 12% @ 10 μM |
The moderate bioavailability and low hERG liability support further development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume